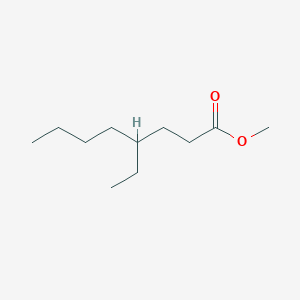![molecular formula C18H25NO3 B12545106 1-{(2S)-2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline CAS No. 662165-78-8](/img/structure/B12545106.png)
1-{(2S)-2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{(2S)-2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline is a synthetic organic compound It is characterized by the presence of a proline moiety linked to a phenyl group substituted with a 2-methylpropyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{(2S)-2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as L-proline and 4-(2-methylpropyl)benzoyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent such as dichloromethane or tetrahydrofuran is used.
Catalysts and Reagents: Common reagents include base catalysts like triethylamine or pyridine to facilitate the acylation reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-{(2S)-2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1-{(2S)-2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Biological Studies: Studied for its interactions with biological targets and potential therapeutic effects.
Industrial Applications: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-{(2S)-2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Modulating biochemical pathways related to inflammation, pain, or other physiological processes.
Effects: Exhibiting pharmacological effects such as anti-inflammatory or analgesic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-{(2S)-2-[4-(2-Methylpropyl)phenyl]propanoyl}-D-proline: The enantiomer of the compound with potentially different biological activity.
1-{(2S)-2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-alanine: A structurally similar compound with an alanine moiety instead of proline.
Uniqueness
1-{(2S)-2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline is unique due to its specific stereochemistry and the presence of both a proline and a substituted phenyl group, which may confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
662165-78-8 |
|---|---|
Formule moléculaire |
C18H25NO3 |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[4-(2-methylpropyl)phenyl]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H25NO3/c1-12(2)11-14-6-8-15(9-7-14)13(3)17(20)19-10-4-5-16(19)18(21)22/h6-9,12-13,16H,4-5,10-11H2,1-3H3,(H,21,22)/t13-,16-/m0/s1 |
Clé InChI |
ZIULIYAPFWDQFO-BBRMVZONSA-N |
SMILES isomérique |
C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)N2CCC[C@H]2C(=O)O |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)N2CCCC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3S)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-methoxyazetidine](/img/structure/B12545024.png)

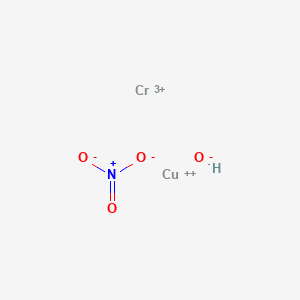
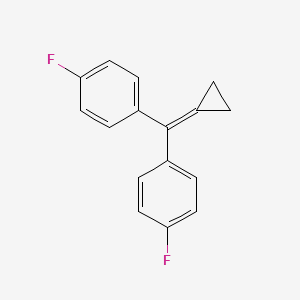
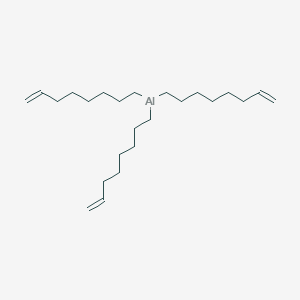

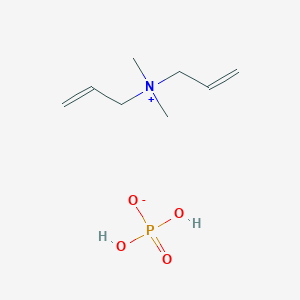
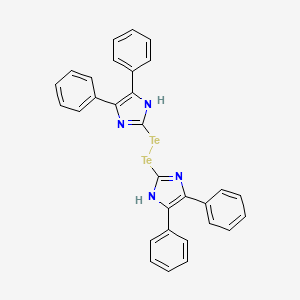
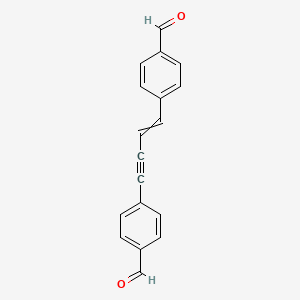

![[(3,5-Dinitrothiophen-2-yl)(5-nitrothiophen-2-yl)methylidene]propanedinitrile](/img/structure/B12545093.png)
![2-[3-(Phenoxymethyl)phenyl]sulfonylacetic acid](/img/structure/B12545098.png)
![N,N-Dimethyl-4-[2-(pyridin-4-yl)-1,3-oxazol-5-yl]aniline](/img/structure/B12545104.png)
